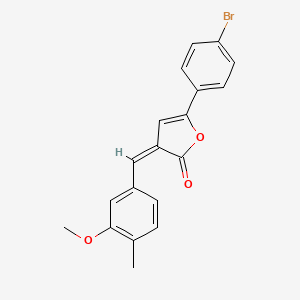![molecular formula C22H16N4 B5029768 3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B5029768.png)
3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including PI3K, Akt, and mTOR, which are involved in the regulation of cell growth and survival. It has also been shown to inhibit the activation of the MAPK/ERK pathway, which plays a role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile are diverse and depend on the specific biological pathway targeted. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. It has also been reported to have neuroprotective effects and to regulate glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects on biological pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are numerous future directions for the study of 3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of new biological pathways targeted by this compound and the development of more specific inhibitors. Additionally, the use of this compound in combination with other therapeutic agents is an area of interest for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile involves the reaction of 3-(3-pyridinyl)-1H-pyrazole with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium cyanide to form the final product. The yield of the reaction is reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
3-({3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, it has been used to study the interaction between proteins and ligands. In pharmacology, it has been studied for its effects on various biological pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Eigenschaften
IUPAC Name |
3-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c23-14-17-4-1-5-18(12-17)16-26-11-9-22(25-26)20-7-2-6-19(13-20)21-8-3-10-24-15-21/h1-13,15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJUGQNCOLDQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![5-ethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5029710.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-isopropylpiperazine](/img/structure/B5029731.png)
![propyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5029732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5029733.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B5029744.png)
![8-methoxy-3-phenyl-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5029748.png)

![3-methyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5029760.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5029766.png)
![1-[3-(2-allyl-4-chlorophenoxy)propyl]-4-methylpiperazine](/img/structure/B5029771.png)